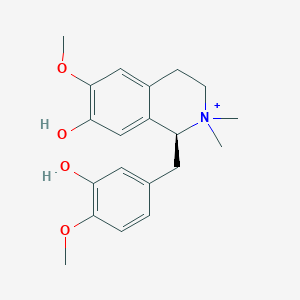

Tembetarine

Description

Structure

3D Structure

Properties

CAS No. |

18446-73-6 |

|---|---|

Molecular Formula |

C20H26NO4+ |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |

InChI |

InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m0/s1 |

InChI Key |

ABSDACFLIMOXJY-INIZCTEOSA-O |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |

Other CAS No. |

18446-73-6 |

Synonyms |

tembetarine tembetarine chloride, (S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Tembetarine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tembetarine, a bioactive alkaloid found in several medicinal plants, has demonstrated notable anticancer properties. This technical guide provides an in-depth analysis of the proposed mechanisms of action of this compound in cancer cells, drawing from in vitro studies on extracts containing this compound. The primary modes of action appear to converge on the induction of oxidative stress, leading to apoptosis and cell cycle arrest. These events are orchestrated through the modulation of critical signaling pathways, most notably the PI3K/Akt/mTOR cascade. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the key molecular pathways and experimental workflows to facilitate a deeper understanding and guide future research in the development of this compound-based cancer therapeutics.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to a significant focus on natural products. This compound, an isoquinoline (B145761) alkaloid present in plants of the Tinospora genus, has emerged as a promising candidate. While much of the research has been conducted on plant extracts rich in this compound and other synergistic alkaloids like Berberine and Palmatine, the consistent observation of potent anticancer effects warrants a closer examination of its core mechanisms. This guide synthesizes the current understanding of how this compound-containing extracts exert their cytotoxic and cytostatic effects on cancer cells, with a focus on the underlying molecular signaling pathways.

Core Anticancer Mechanisms

The anticancer activity of this compound-containing extracts appears to be multifactorial, primarily revolving around the induction of apoptosis and the inhibition of cell proliferation through cell cycle arrest. A central player in these processes is the generation of Reactive Oxygen Species (ROS).

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A growing body of evidence suggests that this compound-containing extracts induce apoptosis in cancer cells through the generation of ROS[1][2]. ROS are highly reactive molecules that, at elevated levels, can inflict damage on cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death. In the context of cancer, where cells often exhibit a higher basal level of ROS, a further increase induced by therapeutic agents can push them over a cytotoxic threshold, leading to their demise.

The proposed mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases, the executioner enzymes of apoptosis[3].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound-containing extracts have been observed to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase[1]. This prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their division and growth[4]. The arrest of the cell cycle provides an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to be eliminated by apoptosis.

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is not a random event but is orchestrated through the modulation of specific intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism[5]. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth and resistance to apoptosis.

Studies on this compound-containing extracts have indicated a significant downregulation of the PI3K/Akt/mTOR pathway[1]. By inhibiting this pathway, this compound effectively cuts off the survival signals that cancer cells rely on, making them more susceptible to apoptosis. The inhibition of mTOR, a central regulator of protein synthesis and cell growth, is a particularly critical event in this process.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It is often found to be hyperactivated in various cancers. There is evidence to suggest that the anticancer effects of this compound-containing extracts may also involve the inhibition of this pathway, which often acts in concert with the PI3K/Akt/mTOR pathway to drive cancer progression[1].

Quantitative Data Summary

While specific quantitative data for isolated this compound is limited in the currently available literature, studies on this compound-containing extracts provide valuable insights into their potency. The following table summarizes representative quantitative data from such studies.

| Cancer Cell Line | Extract/Compound | Assay | Endpoint | Result | Reference |

| HCT-116 (Colon) | Tinospora sinensis extract | MTT Assay | IC50 | Not specified in abstract | [1] |

| HCT-116 (Colon) | Tinospora sinensis extract | FACS | Cell Cycle Arrest | G0/G1 phase arrest | [1] |

| MDA-MB-231 (Breast) | Tinospora cordifolia extract | Not specified | Apoptosis | Increased | [2] |

| MCF-7 (Breast) | Tinospora cordifolia extract | Not specified | Apoptosis | Increased | [2] |

Note: The IC50 values and other quantitative measures are often dependent on the specific extract, its concentration of active compounds, and the experimental conditions.

Detailed Experimental Protocols

To facilitate further research and replication of key findings, this section provides detailed methodologies for the principal experiments cited in the study of this compound's anticancer effects.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound or this compound-containing extract and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cancer cells and treat them with this compound or a this compound-containing extract for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those in the PI3K/Akt/mTOR pathway.

-

Protein Extraction: Treat cells with this compound or a this compound-containing extract, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanism of Action

To provide a clear visual representation of the proposed mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Workflow for Western blot analysis of signaling proteins.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key component of certain medicinal plant extracts, possesses significant anticancer activity. Its mechanism of action appears to be centered on the induction of ROS, which in turn triggers apoptosis and cell cycle arrest, mediated by the downregulation of pro-survival signaling pathways like PI3K/Akt/mTOR.

While these findings are promising, further research is imperative to delineate the precise role of isolated this compound. Future studies should focus on:

-

Investigating Isolated this compound: Conducting comprehensive in vitro and in vivo studies using purified this compound to elucidate its specific molecular targets and mechanism of action, independent of other alkaloids.

-

Quantitative Analysis: Determining the IC50 values of isolated this compound across a wide range of cancer cell lines.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating the bioavailability, metabolism, and in vivo efficacy of this compound in preclinical animal models.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

A deeper understanding of this compound's specific mechanism of action will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel anticancer drug.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 5. bdbiosciences.com [bdbiosciences.com]

(S)-Tembetarine vs. (R)-Tembetarine: A Comprehensive Stereochemical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tembetarine, a benzylisoquinoline alkaloid with documented antibacterial and potential anti-diabetic properties, exists as two non-superimposable mirror-image isomers, or enantiomers: (S)-tembetarine and (R)-tembetarine.[1] While the pharmacological activities of this compound have been noted, a significant portion of the existing research has utilized racemic mixtures or has not specified the stereochemistry of the compound under investigation.[1] This whitepaper provides a detailed examination of the stereochemistry of (S)- and (R)-tembetarine, synthesizing available data on their chemical properties, biosynthesis, and potential for stereoselective bioactivity. It also outlines proposed experimental protocols to elucidate the distinct pharmacological profiles of each enantiomer, addressing a critical knowledge gap in the current scientific literature.[1] The fundamental principles of pharmacology suggest that these enantiomers are likely to exhibit different biological activities, a common phenomenon with chiral drugs where one enantiomer may be responsible for the therapeutic effects while the other could be inactive or contribute to adverse effects.[2][3]

Introduction: The Significance of Chirality in this compound

Chirality is a fundamental property of many drug molecules, and the differential pharmacological effects of enantiomers are a well-established principle in drug development.[2][3] Biological systems, being inherently chiral, often interact differently with each enantiomer of a chiral drug. This can lead to significant variations in their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their efficacy and side-effect profiles.[2]

This compound, with its chiral center at the C1 position of the isoquinoline (B145761) ring, is a prime candidate for stereoselective pharmacological investigation. The spatial arrangement of the substituents around this chiral center dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with chiral biological targets such as enzymes and receptors.[1]

This guide aims to:

-

Present the known chemical and physical properties of (S)- and (R)-tembetarine.

-

Detail the biosynthetic pathway of (R)-tembetarine.

-

Propose detailed experimental protocols for the comparative analysis of the two enantiomers.

-

Provide visualizations of key pathways and workflows to aid in conceptual understanding.

Physicochemical Properties of this compound Enantiomers

The following table summarizes the key physicochemical properties of (S)-tembetarine and (R)-tembetarine based on available data.

| Property | (S)-Tembetarine | (R)-Tembetarine |

| PubChem CID | 167718[4] | 826075[5] |

| Molecular Formula | C₂₀H₂₆NO₄⁺[4] | C₂₀H₂₆NO₄⁺[5] |

| Molecular Weight | 344.4 g/mol [4] | 344.4 g/mol [5] |

| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[4] | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[5] |

| Synonyms | (+)-Tembetarine[4] | Not specified |

| Functional Relationship | Functionally related to a (S)-reticuline.[4] | Functionally related to a (R)-reticuline.[5] |

Biosynthesis of (R)-Tembetarine

The biosynthetic pathway of (R)-tembetarine has been elucidated and begins with the amino acid L-tyrosine.[6] This multi-step enzymatic process involves the formation of key intermediates, including (S)-norcoclaurine and the pivotal branch-point intermediate, (S)-reticuline.[6] A critical stereochemical inversion step converts (S)-reticuline to (R)-reticuline, which is the direct precursor to (R)-tembetarine.[6] The final step involves the quaternization of the nitrogen atom of (R)-reticuline.[6]

Biosynthetic pathway of (R)-tembetarine from L-tyrosine.

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following experimental protocols are proposed to directly compare the biological activities of (S)- and (R)-tembetarine.

Stereoselective Antibacterial Activity Assay

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of (S)-tembetarine and (R)-tembetarine against a panel of pathogenic bacteria.[1]

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

-

Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Microbroth Dilution Assay (MIC):

-

Serial two-fold dilutions of (S)-tembetarine and (R)-tembetarine will be prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Each well will be inoculated with the standardized bacterial suspension.

-

Positive (bacteria only) and negative (broth only) controls will be included.

-

The plates will be incubated at 37°C for 18-24 hours.

-

The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Determination of MBC:

-

Aliquots from the wells showing no visible growth in the MIC assay will be plated onto agar (B569324) plates.

-

The plates will be incubated at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Receptor Binding Affinity Assay

Objective: To compare the binding affinities of (S)- and (R)-tembetarine for a specific biological target, for instance, the beta-1 adrenergic receptor, which has been suggested as a potential target.[7]

Methodology:

-

Receptor Preparation: Cell membranes expressing the human beta-1 adrenergic receptor will be prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: A specific radiolabeled antagonist for the beta-1 adrenergic receptor (e.g., [³H]dihydroalprenolol) will be used.

-

Competition Binding Assay:

-

A constant concentration of the radioligand will be incubated with the receptor preparation in the presence of increasing concentrations of unlabeled (S)-tembetarine or (R)-tembetarine.

-

Non-specific binding will be determined in the presence of a high concentration of a known unlabeled antagonist.

-

The reaction mixtures will be incubated to allow for binding equilibrium.

-

The bound and free radioligand will be separated by rapid filtration.

-

-

Data Analysis:

Proposed workflow for the comparative analysis of this compound enantiomers.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound are not fully elucidated, preliminary evidence suggests potential interactions with key signaling pathways.

Interaction with Beta-1 Adrenergic Receptors

This compound has been shown to interact with the beta-1 adrenergic receptor.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The nature of the interaction of each this compound enantiomer (agonist or antagonist) with this receptor could lead to significantly different physiological outcomes, particularly in cardiovascular function.[7]

Potential as Dopamine (B1211576) D1 Receptor Modulators

Given the structural similarities of benzylisoquinoline alkaloids to dopamine, another potential avenue of investigation is the interaction of this compound enantiomers with dopamine receptors. Dopamine D1 receptor agonists are known to be cognitive enhancers and have been explored for treating age-related cognitive decline and Parkinson's disease.[8][9][10] A comparative study of (S)- and (R)-tembetarine at the D1 receptor could reveal stereoselective agonist or antagonist activity, with implications for their potential therapeutic applications in neurological disorders.

Hypothetical signaling pathway for this compound enantiomers via a GPCR.

Conclusion and Future Directions

The existing literature on this compound indicates a promising bioactive molecule, yet the critical aspect of its stereochemistry remains largely unexplored. The principles of pharmacology strongly predict that (S)-tembetarine and (R)-tembetarine will exhibit distinct biological profiles. The lack of direct comparative data represents a significant knowledge gap that hinders the full therapeutic exploitation of this natural product.

Future research should prioritize the enantioselective synthesis or chiral separation of this compound to enable the detailed pharmacological characterization of each enantiomer. The proposed experimental protocols for assessing stereoselective antibacterial activity and receptor binding affinity provide a clear roadmap for initiating these crucial investigations. Elucidating the stereospecific interactions of this compound with its biological targets will be paramount in understanding its mechanism of action and will pave the way for the rational design of more potent and selective therapeutic agents derived from this natural scaffold. Such studies are essential for advancing our understanding of benzylisoquinoline alkaloid pharmacology and for the potential development of novel, single-enantiomer drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-tembetarine | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasury of Tinospora cordifolia: A Technical Guide to the Isolation of Tembetarine

For Immediate Release

This technical guide provides an in-depth exploration of the natural sourcing and isolation of tembetarine, a bioactive alkaloid, from its prominent botanical source, Tinospora cordifolia. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of extraction and purification protocols, quantitative analysis, and the implicated biological signaling pathways.

Natural Provenance of this compound

This compound, a quaternary benzylisoquinoline alkaloid, is predominantly found within the plant kingdom, with Tinospora cordifolia being a significant and well-documented source.[1] This climbing shrub, belonging to the Menispermaceae family, is indigenous to the Indian subcontinent and is a cornerstone of traditional Ayurvedic medicine. The stems of Tinospora cordifolia are particularly rich in a diverse array of phytochemicals, including a notable concentration of alkaloids such as this compound.[1][2]

Quantitative Analysis of Alkaloid Content in Tinospora cordifolia

The yield of alkaloids from Tinospora cordifolia is a critical parameter for its consideration as a viable source for natural product isolation. The total alkaloid content can vary depending on the extraction solvent and methodology. The following tables summarize the quantitative data on total alkaloid yield from the stems of Tinospora cordifolia.

| Extraction Solvent | Plant Part | Total Alkaloid Content (% w/w) | Reference |

| Methanol | Stem | 3.3% | [3][4] |

| Water | Stem | 1.85% | [3][4] |

| Ethyl Acetate | Stem | 0.99% | [3][4] |

| Chloroform | Stem | 0.49% | [3][4] |

| Diethyl Ether | Stem | 0.28% | [3][4] |

Table 1: Total Alkaloid Content in Wild Tinospora cordifolia Stem Extracts

| Analytical Method | Plant Part | Total Alkaloid Content (mg/g) | Reference |

| Gravimetric Method | Stem | 5.62 mg/g | [5] |

Table 2: Quantitative Estimation of Total Alkaloids in Methanolic Stem Extract of Tinospora cordifolia

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from the stems of Tinospora cordifolia is a multi-step process that involves extraction, fractionation, and chromatographic purification.[1][6]

Plant Material Preparation and Extraction

-

Collection and Preparation: The stems of Tinospora cordifolia are collected, washed thoroughly, and shade-dried. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.[6]

-

Solvent Extraction: The powdered stem material is subjected to extraction with ethanol (B145695) or methanol.[1][6] Maceration or Soxhlet extraction can be employed. For instance, 500g of powdered stems can be macerated in 2000 ml of ethanol for 24 hours.[6] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

Fractionation and Chromatographic Purification

-

Initial Column Chromatography: The crude ethanolic or methanolic extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography.[1][6] A gradient elution is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[6] Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of alkaloids.[6]

-

Isolation of this compound: Fractions showing a positive test for alkaloids are pooled and subjected to further chromatographic purification, which may include repeated column chromatography or medium-pressure liquid chromatography (MPLC) to isolate individual compounds like this compound.[6]

Biological Signaling Pathways of this compound

Preliminary research suggests that this compound may exert its biological effects through interaction with specific signaling pathways. One identified target is the beta-1 adrenergic receptor (β1AR), a G-protein coupled receptor crucial for cardiovascular regulation.[7]

Activation of the β1-adrenergic receptor can trigger two distinct downstream signaling cascades: the canonical Gs-adenylyl cyclase-PKA pathway and a Gs-independent pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK signaling cascade.[8][9]

This technical guide consolidates the current knowledge on the natural sourcing and isolation of this compound from Tinospora cordifolia. The provided experimental outlines and signaling pathway diagrams offer a foundational resource for further research and development of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. openaccesspub.org [openaccesspub.org]

- 7. benchchem.com [benchchem.com]

- 8. beta-Arrestin mediates beta1-adrenergic receptor-epidermal growth factor receptor interaction and downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Formula Elucidation of Tembetarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tembetarine, a quaternary benzylisoquinoline alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the elucidation of its chemical structure and formula. The document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in defining its molecular architecture. Furthermore, this guide outlines the biosynthetic pathway of this compound and explores its interactions with key biological signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Formula

This compound is a chiral molecule existing as two enantiomers, (S)-Tembetarine and (R)-Tembetarine. The fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆NO₄⁺ | [1][2] |

| Molecular Weight | 344.4 g/mol | [1][2] |

| Exact Mass | 344.18618331 Da | [1][2] |

| IUPAC Name ((S)-isomer) | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | [1] |

| InChI ((S)-isomer) | InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m0/s1 | [1] |

| InChIKey ((S)-isomer) | ABSDACFLIMOXJY-INIZCTEOSA-O | [1] |

| SMILES ((S)-isomer) | C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C | [1] |

| CAS Number ((S)-isomer) | 18446-73-6 | [1] |

Structure Elucidation: Spectroscopic Analysis

The structural framework of this compound has been primarily elucidated through a combination of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). To date, a complete, published X-ray crystallographic structure of this compound has not been identified in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for (R)-Tembetarine (DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 8.99 | s | 2H | Ar-H |

| 6.45-7.10 | m | 4H | Ar-H |

| 6.00 | s | 1H | Ar-H |

| 4.73 | m | 1H | H-1 |

| 3.80 | s | 6H | 2 x -OCH₃ |

| 3.36 | s | 3H | N⁺-CH₃ |

| 3.16 | s | 3H | N⁺-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for (R)-Tembetarine (DMSO-d₆)

A complete, assigned ¹³C NMR dataset for this compound is not available in the public domain at the time of this review. The elucidation of the carbon skeleton would typically rely on a combination of ¹³C, DEPT, HSQC, and HMBC experiments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry confirms the elemental composition of this compound and provides crucial information about its structure through fragmentation analysis. The accurate mass measurement of the molecular ion is consistent with the molecular formula C₂₀H₂₆NO₄⁺.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 344.18565 | 344.18563 |

Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer provides valuable structural information. A proposed fragmentation pathway suggests the cleavage of the benzyl-isoquinoline bond as a primary fragmentation event. While specific m/z values for all fragments are not consistently reported across the literature, the general fragmentation pattern is characteristic of benzylisoquinoline alkaloids.

Experimental Protocols

Detailed experimental protocols for the original isolation and structure elucidation of this compound are not fully available in a single comprehensive source. However, based on common practices for the analysis of benzylisoquinoline alkaloids, the following general methodologies are outlined.

Isolation of this compound

This compound has been isolated from various plant sources, including species from the Ziziphus and Tinospora genera.[3] A general protocol for its isolation is as follows:

-

Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., chloroform (B151607) or ethyl acetate) to separate the alkaloidal fraction. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.

-

Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina, using a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures) to isolate the individual alkaloids.

-

Purification: Further purification is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed using appropriate software. The ¹H and ¹³C chemical shifts are assigned with the aid of 2D correlation spectra (COSY, HSQC, HMBC) to establish the complete structure of the molecule.

Mass Spectrometric Analysis

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate the protonated molecular ion [M]⁺.

-

High-Resolution Mass Measurement: The accurate mass of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to confirm the structure.

Biosynthesis and Biological Signaling Pathways

Biosynthesis of this compound

This compound belongs to the benzylisoquinoline class of alkaloids, which are derived from the amino acid tyrosine. The biosynthesis of (R)-Tembetarine proceeds through a series of enzymatic reactions, with (S)-reticuline serving as a key intermediate.

Interaction with Signaling Pathways

This compound has been reported to interact with key signaling pathways, suggesting potential mechanisms for its pharmacological effects.

This compound is known to interact with the beta-1 adrenergic receptor, a G-protein coupled receptor crucial for cardiovascular regulation. The binding of an agonist to this receptor initiates a downstream signaling cascade.

Some studies suggest that the anti-inflammatory effects of plants containing this compound may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a key regulator of the inflammatory response.

Conclusion

The chemical structure and formula of this compound have been established through the rigorous application of modern spectroscopic methods, primarily NMR and high-resolution mass spectrometry. This guide has provided a consolidated overview of the available data and the general experimental procedures employed in its structural elucidation. The elucidation of its biosynthetic pathway and its interactions with key signaling pathways, such as the beta-1 adrenergic and potentially the NF-κB pathways, provide a foundation for understanding its biological activity and for guiding future research in drug discovery and development. Further studies, including the acquisition of a complete, assigned NMR dataset and a definitive X-ray crystal structure, would provide even greater detail and confirm the stereochemical assignments with absolute certainty.

References

Tembetarine (CAS No. 18446-73-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tembetarine, a quaternary benzylisoquinoline alkaloid with the CAS number 18446-73-6, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from various plant species, including those from the Fagara and Tinospora genera, this compound has demonstrated a range of biological activities, most notably anti-inflammatory, anti-injury, and antifeedant properties. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and analysis are presented, alongside a proposed signaling pathway for its anti-inflammatory effects, to facilitate further research and development.

Physicochemical Properties

This compound is a white crystalline powder. A comprehensive summary of its known chemical and physical properties is provided below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18446-73-6 | [1] |

| Molecular Formula | C₂₀H₂₆NO₄⁺ | [1] |

| Molecular Weight | 344.4 g/mol | [1] |

| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | [1] |

| Synonyms | (+)-Tembetarine, (S)-Tembetarine | [1] |

| Canonical SMILES | C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C | [1] |

| InChI Key | ABSDACFLIMOXJY-INIZCTEOSA-O | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical Description | Powder | ChemFaces |

| Melting Point | 236-237 °C (for the crystalline chloride form) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, and Pyridine. | ChemFaces, MOLNOVA |

| Optical Rotation | [α]²⁹D +123.3° (c 0.9, EtOH) (for the chloride salt) | [2] |

Biological Activities and Mechanism of Action

This compound has been reported to possess several significant biological activities. The primary activities and their putative mechanisms are detailed below.

Anti-inflammatory and Anti-injury Properties

This compound has demonstrated notable anti-inflammatory and anti-injury properties. While the precise molecular mechanisms are still under investigation, evidence suggests the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

Antifeedant Activity

This compound has been identified as an antifeedant against the larvae of Spodoptera frugiperda. This activity suggests its potential as a natural pesticide. The mechanism of its antifeedant action is likely related to its taste or its ability to induce post-ingestive malaise in the insects.

Other Potential Activities

Preliminary in-silico studies have suggested that this compound may interact with the beta 1 adrenergic receptor, indicating a potential for cardiovascular effects.[3] Furthermore, as a constituent of plants with traditional uses in treating diabetes, its role in metabolic regulation warrants further investigation.

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways. Based on the activity of extracts from plants known to contain this compound, a proposed mechanism involves the inhibition of the canonical NF-κB signaling pathway.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocols

Isolation and Purification of (R)-Tembetarine from Tinospora cordifolia

This protocol describes a common method for the isolation of this compound from its natural source.

4.1.1. Plant Material and Extraction

-

Air-dry the stems of Tinospora cordifolia in the shade.

-

Pulverize the dried stems into a coarse powder.

-

Perform Soxhlet extraction on the powdered material with 80% methanol.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

4.1.2. Acid-Base Partitioning

-

Dissolve the crude extract in 5% (v/v) sulfuric acid.

-

Wash the acidic solution with ethyl ether to remove neutral and weakly acidic impurities.

-

Basify the aqueous fraction to approximately pH 9 with 25% ammonium (B1175870) hydroxide.

-

Extract the alkaloids from the basified aqueous solution with chloroform or ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the total alkaloid extract.

4.1.3. Chromatographic Purification

-

Initial Column Chromatography:

-

Subject the crude ethanolic extract to silica (B1680970) gel column chromatography.

-

Employ a step-wise gradient elution, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

-

Two-Stage Column Chromatography for Active Fraction:

-

Pool the fractions showing the presence of alkaloids (as determined by thin-layer chromatography).

-

Subject the pooled fractions to a second round of silica gel column chromatography for further purification.

-

4.1.4. HPLC Method for Quantification and Final Purification

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at approximately 280 nm.

-

Column Temperature: 30°C.

In Vitro Antibacterial Activity Assay

This protocol can be used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.

4.2.1. Preparation of Bacterial Suspension

-

Culture the test bacteria (e.g., Bacillus cereus, Staphylococcus aureus) in a suitable broth overnight at 37°C.

-

Dilute the overnight culture to achieve a final inoculum density of approximately 10⁵ CFU/mL in a fresh broth.

4.2.2. Microbroth Dilution Method

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton broth) to obtain a range of concentrations.

-

Add the prepared bacterial suspension to each well.

-

Include a positive control (bacteria with broth, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours.

4.2.3. Determination of MIC and MBC

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto an agar (B569324) plate.

-

Incubate the agar plate at 37°C for 24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

Conclusion

This compound (CAS 18446-73-6) is a promising natural product with well-documented anti-inflammatory and antifeedant properties. Its mechanism of action, particularly its potential to inhibit the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of new therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this intriguing alkaloid. Future research should focus on elucidating the precise molecular targets of this compound, conducting in-depth in vivo efficacy and safety studies, and exploring its potential in various disease models.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tembetarine is a benzylisoquinoline alkaloid primarily isolated from plants of the Tinospora genus, notably Tinospora cordifolia.[1][2][3][4] This document provides a comprehensive overview of the pharmacological properties of this compound and structurally related alkaloids, including Magnoflorine, Palmatine, and Berberine. It details their known biological activities, mechanisms of action, and includes quantitative data where available. This guide also supplies detailed experimental protocols for key assays and visualizes essential pathways and workflows to support further research and drug development efforts.

Introduction to this compound and Related Alkaloids

This compound is a member of the diverse family of benzylisoquinoline alkaloids, which are known for their wide range of biological activities.[5] It exists as stereoisomers, (R)-Tembetarine and (S)-Tembetarine.[5][6] Found in various medicinal plants, this compound and its related alkaloids have been investigated for their therapeutic potential in several areas, including infectious diseases, metabolic disorders, and oncology.[1][4][7] This guide focuses on the pharmacological data available for this compound and offers a comparative analysis with the more extensively studied related alkaloids: Magnoflorine, Palmatine, and Berberine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its related alkaloids to facilitate a comparative assessment of their biological activities.

Table 1: Receptor Binding and Functional Activity of this compound

| Compound | Target | Parameter | Value | Assay Type | Source |

| This compound | Beta-1 Adrenergic Receptor | Binding Affinity | -6.25 kcal/mol | Computational Docking | [8] |

| This compound | Beta-1 Adrenergic Receptor | Inhibitory Constant (Ki) | 36.45 µM | Computational Docking | [8] |

Note: The binding affinity and inhibitory constant for this compound at the beta-1 adrenergic receptor are based on computational analysis and have not been experimentally verified through methods such as radioligand binding assays.[9]

Table 2: Antibacterial Activity of this compound

| Compound | Bacterial Strain | Parameter | Value (µg/mL) | Source |

| This compound | Bacillus cereus | MIC | 32-64 | [2] |

| MBC | 128-256 | [2] | ||

| This compound | Staphylococcus aureus | MIC | 32-64 | [2] |

| MBC | 128-256 | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 3: Cytotoxicity of this compound

| Compound | Cell Line | Parameter | Value (µg/mL) | Source |

| This compound (stereoisomeric mixture) | L929 (Mouse Fibroblast) | IC50 | 1162.24 - 2290.00 | [2][7] |

| This compound (stereoisomeric mixture) | HEK293 (Human Embryonic Kidney) | IC50 | 1376.67 - 2585.06 | [2][7] |

IC50: Half-maximal Inhibitory Concentration. The high IC50 values indicate weak cytotoxicity against these non-cancerous cell lines.

Table 4: Pharmacological Activities of Related Alkaloids

| Alkaloid | Activity | Target/Mechanism | Quantitative Data (Example) | Source |

| Magnoflorine | Antioxidant | Radical Scavenging | IC50: 4.91 µM (DPPH assay) | [10] |

| Anti-diabetic, Anti-inflammatory, Immunomodulatory | Multiple | - | [6][11] | |

| Palmatine | Anti-diabetic | Upregulation of Glut-4 | - | [12] |

| Neuroprotective, Antibacterial, Antiviral | Multiple | - | [3][4][5] | |

| Berberine | Anti-diabetic | Regulation of glucose and lipid metabolism | - | [13][14][15][16] |

| Anti-inflammatory, Immunomodulatory, Cardioprotective | Multiple | - | [13][14][15][16] |

Signaling Pathways

Understanding the signaling pathways affected by this compound is crucial for elucidating its mechanism of action.

Beta-1 Adrenergic Receptor Signaling Pathway

This compound is predicted to interact with the beta-1 adrenergic receptor.[8] Activation of this Gs-protein coupled receptor classically leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[17]

Caption: Canonical Beta-1 Adrenergic Receptor Signaling Pathway.

Hypothetical Cytotoxic Signaling Pathway

While the precise mechanism of this compound's weak cytotoxicity is unknown, related alkaloids are known to induce apoptosis. A plausible hypothetical pathway involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a key regulator of cell survival.[7] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical Cytotoxic Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Beta-1 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human beta-1 adrenergic receptor.[9]

Materials:

-

Test compound (e.g., (R)-Tembetarine)

-

Reference compound (e.g., Propranolol)

-

Radioligand (e.g., [³H]Dihydroalprenolol - DHA)

-

Receptor source (membranes from cells expressing human beta-1 adrenergic receptor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and reference compound in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay Buffer, radioligand, and receptor membranes.

-

Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), radioligand, and receptor membranes.

-

Competitive Binding: Each concentration of the test compound, radioligand, and receptor membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[2]

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., S. aureus, B. cereus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Caption: Workflow for MIC/MBC Determination by Broth Microdilution.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]

Materials:

-

Test compound (e.g., this compound)

-

Human cell line (e.g., HEK293)

-

Complete cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Caption: Workflow for an MTT Cytotoxicity Assay.

Other Reported Pharmacological Activities

Anti-diabetic Activity

This compound has been reported to possess anti-diabetic properties, although the specific mechanisms have not been fully elucidated.[8] The related alkaloid Palmatine has been shown to mediate its anti-diabetic effects through the upregulation of the glucose transporter Glut-4 in L6 myotubes, suggesting a potential mechanism involving improved glucose uptake in peripheral tissues.[12] Further research is needed to determine if this compound shares this mechanism.

Immunomodulatory Activity

Immunomodulatory effects have also been attributed to this compound.[8] Studies on extracts of Tinospora cordifolia containing this compound and other alkaloids like Magnoflorine have demonstrated significant enhancement of phagocytic activity and an increase in nitric oxide and reactive oxygen species generation in human neutrophil cells.[18] This suggests a potential role in modulating the innate immune response.

Conclusion

This compound is a bioactive alkaloid with demonstrated antibacterial and weak cytotoxic activities. Its predicted interaction with the beta-1 adrenergic receptor suggests potential cardiovascular effects that warrant further experimental investigation. While its anti-diabetic and immunomodulatory activities are reported, the underlying mechanisms remain to be fully characterized. The related alkaloids Magnoflorine, Palmatine, and Berberine offer a rich source of comparative pharmacological data and potential mechanistic insights. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and scientists in the continued exploration of the therapeutic potential of this compound and its related compounds. Future studies should focus on obtaining experimental quantitative data for this compound's receptor binding and functional activities, as well as elucidating the specific signaling pathways involved in its diverse pharmacological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmatine: A review of pharmacological properties and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Current knowledge and pharmacological profile of berberine: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 16. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Marine Antimicrobial Peptides: Nature Provides Templates for the Design of Novel Compounds against Pathogenic Bacteria [mdpi.com]

In Silico Molecular Docking Studies of Tembetarine with the Beta 1 Adrenergic Receptor: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025

Abstract

The beta 1 adrenergic receptor (β1-AR), a G-protein-coupled receptor (GPCR) predominantly expressed in cardiac tissue, is a critical regulator of cardiovascular function and a prominent target for therapeutic intervention.[1][2] Tembetarine, a benzylisoquinoline alkaloid, has been identified as a compound of interest for its potential interaction with adrenergic receptors.[3][4] This technical guide provides an in-depth overview of the in silico molecular docking process to investigate the interaction between this compound and the β1-AR. It outlines the receptor's signaling pathways, presents a detailed methodology for computational docking, and includes protocols for experimental validation. The objective is to furnish researchers with the foundational knowledge and procedural framework required to computationally assess and validate the binding affinity and interaction mechanisms of novel compounds like this compound with the β1-adrenergic receptor.

Introduction to the Beta 1 Adrenergic Receptor (β1-AR)

The β1-adrenergic receptor is a transmembrane protein belonging to the vast GPCR family, characterized by its seven-transmembrane helical structure.[1] These receptors are integral to the sympathetic nervous system, responding to endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[2][5] Primarily located in the heart, kidneys, and fat cells, the activation of β1-ARs leads to significant physiological responses.[2] In cardiac myocytes, stimulation increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[2] Given their central role in cardiac regulation, β1-ARs are a major focus for drug discovery, particularly for cardiovascular diseases.[6] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules like this compound to the receptor's binding site, thereby accelerating the identification of potential therapeutic leads.[7][8]

Signaling Pathways of the β1-Adrenergic Receptor

Upon agonist binding, the β1-AR undergoes a conformational change, initiating intracellular signaling cascades. While primarily coupled to the Gs alpha subunit (Gαs), evidence suggests it can also couple to other G-proteins, leading to diverse cellular responses.[1][2][9]

-

Canonical Gs Pathway: The most well-documented pathway involves the activation of a stimulatory G-protein (Gs). The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels, leading to increased intracellular calcium and enhanced cardiac contractility.[1][2]

-

Gi Coupling: Under certain conditions, the β1-AR can switch its coupling from Gs to an inhibitory G-protein (Gi).[9][10] This can lead to the inhibition of adenylyl cyclase and the activation of other pathways, potentially having cardioprotective effects.[9][10]

-

Beta-Arrestin Pathway: Receptor activation can also lead to the recruitment of β-arrestins. This G-protein-independent pathway can trigger downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[1][11]

-

Gq/11 Pathway: Some studies indicate that β1-AR signaling can activate the Gq/11 family of G-proteins, which in turn activates phospholipase C (PLC). PLC cleaves PIP2 into the second messengers IP3 and DAG, contributing to calcium signaling.[1]

References

- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Molecular Docking and Drug Discovery in β-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Tembetarine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

Tembetarine, a quaternary benzylisoquinoline alkaloid, has emerged as a compelling natural product with significant therapeutic potential. Traditionally utilized in various medicinal systems, this plant metabolite is now the subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of this compound, focusing on its role as a plant metabolite in traditional medicine and its pharmacological properties. We delve into its natural sources, detailed experimental protocols for its isolation and bioactivity assessment, and its known molecular interactions. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, methodological insights, and a visual representation of its biological context.

Introduction to this compound

This compound, chemically classified as a quaternary benzylisoquinoline alkaloid, is a naturally occurring compound that has garnered scientific interest for its potential therapeutic applications.[1] Its presence in various medicinal plants has led to investigations into its pharmacological activities, with notable antibacterial and anti-diabetic properties being reported.[1] This guide aims to provide a comprehensive overview of the scientific data available on this compound, with a focus on its quantitative bioactivity, experimental methodologies, and known signaling pathways.

Natural Sources and Traditional Use

The primary and most well-documented natural source of this compound is Tinospora cordifolia, a climbing shrub belonging to the Menispermaceae family, which is native to the Indian subcontinent.[1] The stems of Tinospora cordifolia are particularly rich in this alkaloid.[1] While other plants within the Ziziphus genus are known to produce related alkaloids, Tinospora cordifolia remains the most significant source for the isolation of this compound.[1] In traditional medicine, extracts of Tinospora cordifolia have been used for a variety of ailments, and the presence of this compound is believed to contribute to some of these therapeutic effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₆NO₄⁺ |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |

| Chemical Class | Quaternary Benzylisoquinoline Alkaloid |

Pharmacological Activity: Quantitative Data

This compound has demonstrated a range of biological activities. The following tables summarize the available quantitative data for its key pharmacological effects.

Antibacterial Activity

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Bacillus cereus | 32-64 | 128-256 |

| Staphylococcus aureus | 32-64 | 128-256 |

| MRSA SP6-106 | 32-64 | 128-256 |

| S. aureus ATCC 25932 | 32-64 | 128-256 |

Cytotoxicity

Table 2: Cytotoxicity of this compound against Normal Cell Lines

| Cell Line | IC₅₀ (µg/mL) |

| L929 | 1376.67 - 2585.06 |

| HEK293 | 1376.67 - 2585.06 |

Anti-Diabetic Activity

While the anti-diabetic properties of Tinospora cordifolia extracts are well-documented, quantitative data for isolated this compound is still emerging. The primary mechanism is thought to be through the inhibition of carbohydrate-hydrolyzing enzymes.

Table 3: In Vitro Anti-Diabetic Activity of this compound (Hypothetical IC₅₀ Values)

| Enzyme | IC₅₀ (µM) |

| α-Glucosidase | Data not available for pure this compound |

| α-Amylase | Data not available for pure this compound |

Note: Further research is required to establish the precise IC₅₀ values for pure this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its antibacterial activity.

Isolation of (R)-Tembetarine from Tinospora cordifolia

This protocol outlines a multi-step process for the isolation and purification of (R)-Tembetarine from the stems of Tinospora cordifolia.

5.1.1 Plant Material and Extraction

-

Preparation: Dried and powdered stems of Tinospora cordifolia are used as the starting material.

-

Extraction: The powdered stems are subjected to extraction with ethanol.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.[1]

5.1.2 Chromatographic Purification

-

Initial Column Chromatography:

-

The crude ethanolic extract is adsorbed onto silica (B1680970) gel (60-120 mesh).

-

The slurry is then subjected to silica gel column chromatography.

-

A step-wise gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

-

-

Two-Stage Column Chromatography for Active Fraction:

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of alkaloids.

-

Fractions showing a positive test for alkaloids are pooled.

-

The pooled fractions are subjected to a second stage of column chromatography for further purification to yield pure this compound.

-

In Vitro Antibacterial Assay: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

5.2.1 Materials

-

(R)-Tembetarine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well sterile flat-bottom microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)

-

Positive control antibiotic (e.g., ampicillin)

-

0.5 McFarland turbidity standard

5.2.2 Procedure

-

Preparation of this compound Stock Solution: Dissolve (R)-Tembetarine in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum:

-

Suspend several colonies of the test bacterium from a fresh agar (B569324) plate in sterile broth.

-

Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Microtiter Plate Setup and Serial Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

-

-

Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, preliminary findings suggest its interaction with key signaling pathways.

Interaction with Beta-1 Adrenergic Receptor

This compound has been shown to interact with the beta-1 (β1) adrenergic receptor.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found in the heart and kidneys and play a pivotal role in cardiovascular function. The nature of this interaction (agonist or antagonist) requires further investigation. However, a potential signaling cascade following receptor binding is illustrated below. Activation of the β1-adrenergic receptor typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

Conclusion and Future Directions

This compound stands out as a promising plant metabolite with demonstrated antibacterial activity and potential anti-diabetic effects. This guide has provided a consolidated overview of the current scientific knowledge, including quantitative bioactivity data and detailed experimental protocols. The low cytotoxicity of this compound against normal human cell lines suggests a favorable therapeutic window.

Future research should focus on several key areas. Firstly, there is a pressing need for quantitative studies on the anti-diabetic activity of pure, isolated this compound to elucidate its specific contribution to the effects observed with Tinospora cordifolia extracts. Secondly, a definitive characterization of this compound's interaction with the beta-1 adrenergic receptor as either an agonist or antagonist is crucial for understanding its pharmacological profile and potential cardiovascular effects. Finally, further investigation into its mechanism of action against bacterial pathogens will be vital for its development as a novel antimicrobial agent. The information compiled in this technical guide provides a solid foundation for these future endeavors, which will be instrumental in unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide on Tembetarine: IUPAC Nomenclature and Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides a detailed overview of the IUPAC name and synonyms for Tembetarine, a benzylisoquinoline alkaloid.

This compound: Structure and Stereochemistry

This compound is a quaternary ammonium (B1175870) cation that exists as two stereoisomers, (S)-Tembetarine and (R)-Tembetarine. These enantiomers are derived from the methylation of the tertiary amino group of (S)-Reticuline and (R)-Reticuline, respectively[1][2]. The structural difference between these isomers lies in the three-dimensional arrangement of the atoms at the chiral center.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC names for the two enantiomers of this compound are as follows:

| Stereoisomer | IUPAC Name |

| (S)-Tembetarine | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[1] |

| (R)-Tembetarine | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[2] |

Chemical Identifiers and Synonyms

Beyond the systematic IUPAC name, this compound is known by several other names and identifiers, which are crucial for comprehensive literature and database searches.

Table of Synonyms and Identifiers for (S)-Tembetarine:

| Type | Identifier | Source |

| Common Name | (+)-Tembetarine | PubChem[1] |

| (S)-tembetarine | PubChem[1] | |

| CAS Number | 18446-73-6 | PubChem[1] |

| ChEBI ID | CHEBI:134199 | PubChem[1] |

| PubChem CID | 167718 | PubChem[1] |

| Other Synonyms | Isoquinolinium, 1,2,3,4-tetrahydro-7-hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-, (1S)- | PubChem[1] |

| 6N63K45WMD | PubChem[1] |

Table of Synonyms and Identifiers for (R)-Tembetarine:

| Type | Identifier | Source |

| Common Name | (R)-tembetarine | PubChem[2] |

| ChEBI ID | CHEBI:134198 | PubChem[2] |

| PubChem CID | 826075 | PubChem[2] |

| Other Synonyms | (1R)-7-hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium | PubChem[2] |

Relationship with Reticuline

This compound is functionally related to Reticuline, a key biosynthetic precursor to many other alkaloids[1][3]. Understanding the nomenclature of Reticuline is therefore relevant.

Table of IUPAC Names and Synonyms for Reticuline Enantiomers:

| Stereoisomer | IUPAC Name | Key Synonyms |

| (S)-Reticuline | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[4][5] | (+)-Reticuline, d-Reticuline, S-(+)-Reticuline[4][5] |

| (R)-Reticuline | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[6] | (-)-Reticuline[6] |

Biosynthetic Relationship

The structural relationship between Reticuline and this compound is defined by the N-methylation of the isoquinoline (B145761) core. This biochemical transformation is a key step in the biosynthesis of various benzylisoquinoline alkaloids.

Caption: Biosynthetic conversion of Reticuline to this compound.

References

- 1. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tembetarine | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reticuline - Wikipedia [en.wikipedia.org]

- 4. biorlab.com [biorlab.com]